1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Overview
Description
“1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride” is a compound with the CAS Number: 2307731-69-5 . It has a molecular weight of 210.11 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride . The InChI code is 1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1…/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Imidazole Derivatives in Scientific Research
Imidazole derivatives, including compounds structurally related to "1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride," have diverse applications across various scientific and medicinal fields.
Imiquimod and Analogues: Immunomodulatory Applications
Imiquimod, an imidazole analogue, demonstrates the capacity to activate the immune system through the localized induction of cytokines such as IFN-α, -β, and numerous endogenous interleukins. This mechanism suggests potential for treating various skin disorders like genital warts, basal cell carcinoma, and psoriasis by exploiting the immunoregulatory, antiviral, antiproliferative, and antitumor activities of such compounds (Syed, 2001).
Corrosion Inhibition
Imidazoline derivatives are noted for their effective corrosion inhibition properties, particularly in the petroleum industry. Their structure, featuring a heterocyclic ring with two nitrogen atoms, facilitates adsorption onto metal surfaces, underscoring their utility in enhancing the longevity and durability of metal infrastructures (Sriplai & Sombatmankhong, 2023).
Antitumor Activity
Research into bis(2-chloroethyl)amino derivatives of imidazole has unveiled promising antitumor properties. These compounds, undergoing preclinical testing, show significant potential in the development of new antitumor drugs, offering insights into synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Synthesis of Heterocycles
The chemistry of imidazole derivatives extends to the synthesis of heterocyclic compounds, demonstrating their utility as building blocks in creating a wide array of heterocycles, further illustrating the versatility and importance of imidazole frameworks in medicinal chemistry and drug development (Gomaa & Ali, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-9-4-6(10)7(8)2-3-7;;/h4-5H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHJXZDWMDCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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